Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Lipophilicity Drug-likeness Permeability

2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic heterocyclic compound belonging to the oxazolo[5,4-b]pyridine-benzamide class. Its molecular architecture comprises a 2-fluorobenzamide moiety linked via an amide bond to a 6-methyl-substituted [1,2]oxazolo[5,4-b]pyridine core (molecular formula C₁₄H₁₀FN₃O₂, MW 271.25 g/mol).

Molecular Formula C14H10FN3O2
Molecular Weight 271.251
CAS No. 1105206-86-7
Cat. No. B2761682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
CAS1105206-86-7
Molecular FormulaC14H10FN3O2
Molecular Weight271.251
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C14H10FN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19)
InChIKeyUUDBANPLAJUEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (CAS 1105206-86-7): Core Structural Identity and Compound-Class Context for Procurement Decisions


2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic heterocyclic compound belonging to the oxazolo[5,4-b]pyridine-benzamide class [1]. Its molecular architecture comprises a 2-fluorobenzamide moiety linked via an amide bond to a 6-methyl-substituted [1,2]oxazolo[5,4-b]pyridine core (molecular formula C₁₄H₁₀FN₃O₂, MW 271.25 g/mol) [1]. The oxazolo[5,4-b]pyridine scaffold has been described in the patent literature for applications ranging from anti-inflammatory agents to arthropod control compositions, while 2-fluorobenzamide-containing compounds have been investigated as kinase inhibitors and PET imaging ligands [2][3]. Critically, this compound is not indexed in ChEMBL with known bioactivity and has not appeared in any published primary research studies, positioning it as a commercially available screening compound and synthetic building block rather than a validated pharmacological probe [1].

Why Generic Substitution Fails for 2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide: Structural Determinants of Differential Physicochemical and Screening Behavior


Substituting this compound with structurally adjacent analogs—such as the 2-chloro congener (CAS 1105245-27-9), the 6-des-methyl variant (CAS 1021113-39-2), or the 2-methoxy derivative—introduces quantifiable shifts in key molecular properties that alter screening outcomes and synthetic tractability. The 2-fluoro substituent, with its uniquely small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine), high electronegativity (3.98 on the Pauling scale vs. 3.16 for chlorine), and strong C–F bond (≈485 kJ/mol vs. ≈340 kJ/mol for C–Cl), cannot be mimicked by chloro, methoxy, or unsubstituted phenyl analogs without changing lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability [1][2]. The 6-methyl group on the oxazolo[5,4-b]pyridine core further distinguishes this compound from its des-methyl counterpart through altered logP, steric occupancy, and potential target-binding interactions . These physicochemical differences, detailed quantitatively below, mean that any analog swap risks breaking structure-activity relationships, altering solubility profiles, and invalidating fragment-based screening readouts.

Quantitative Evidence Guide: Where 2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide Differs from Its Closest Analogs


Lipophilicity Differential: 2-Fluoro vs. 2-Chloro Substitution Alters logP by an Estimated 0.5–0.7 Units

The 2-fluoro substitution on the benzamide ring of the target compound (CAS 1105206-86-7) yields a predicted logP of 2.276 (ZINC-calculated) [1]. Replacing the 2-fluoro group with a 2-chloro substituent, as in 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (CAS 1105245-27-9, MW 287.70 g/mol, C₁₄H₁₀ClN₃O₂) , is expected to increase logP by approximately 0.5–0.7 units based on the well-established aromatic π substituent constants (πF ≈ +0.14 vs. πCl ≈ +0.71) [2]. This corresponds to an approximately 3- to 5-fold increase in octanol-water partition coefficient for the chloro analog, which can substantially impact aqueous solubility, permeability, and non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness Permeability

6-Methyl Group on the Oxazolo[5,4-b]pyridine Core Contributes ~0.5 logP Units and 14 Da Molecular Weight Relative to the Des-Methyl Analog

The presence of the 6-methyl substituent on the [1,2]oxazolo[5,4-b]pyridine ring system in the target compound (C₁₄H₁₀FN₃O₂, MW 271.25 g/mol, logP 2.276) [1] distinguishes it from the 6-des-methyl analog, 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (CAS 1021113-39-2, C₁₃H₈FN₃O₂, MW 257.22 g/mol) . The addition of a single methyl group increases molecular weight by 14.03 g/mol and, based on the standard methylene/methyl π contribution (πCH₃ ≈ +0.5), raises logP by an estimated 0.5 units [2]. This lipophilicity increment places the target compound in a more favorable range for oral bioavailability (Lipinski logP ≤5), while the methyl group provides additional steric bulk and potential van der Waals contacts within hydrophobic binding pockets.

Lipophilicity Molecular recognition Steric effects

C–F vs. C–Cl Bond Strength Differential: 2-Fluoro Substitution Confers ~145 kJ/mol Greater Bond Dissociation Energy Predictive of Enhanced Oxidative Metabolic Stability

The aromatic C–F bond in the 2-fluorobenzamide moiety of the target compound has an average bond dissociation energy of approximately 485 kJ/mol, compared to approximately 340 kJ/mol for the C–Cl bond in the 2-chloro analog (CAS 1105245-27-9) [1]. This ~145 kJ/mol (≈43%) stronger bond renders the 2-fluoro substituent far more resistant to oxidative defluorination by cytochrome P450 enzymes, a well-documented metabolic liability of aryl chlorides that undergo CYP-mediated oxidative dechlorination to form reactive epoxide or quinone intermediates [2]. The 2-fluoro substitution pattern (ortho to the amide carbonyl) additionally provides a steric shield against metabolic N-dealkylation or amide hydrolysis, a property not conferred by 2-methoxy or unsubstituted benzamide analogs.

Metabolic stability Oxidative metabolism CYP450

19F NMR Detection Advantage: Single Fluorine Atom Enables Direct Fragment-Based Screening and Binding Confirmation Not Possible with 2-Chloro or 2-Methoxy Analogs

The target compound contains exactly one fluorine atom (in the 2-fluorobenzamide moiety) with 100% natural abundance of the NMR-active ¹⁹F isotope (spin-½, gyromagnetic ratio 40.1 MHz/T, 83% sensitivity relative to ¹H) [1]. This enables direct deployment in ¹⁹F NMR-based fragment screening assays, where binding is detected through changes in the fluorine resonance upon target engagement—a capability entirely absent from the 2-chloro analog (CAS 1105245-27-9) and the 2-methoxy analog which lack fluorine [2]. The compact size (MW 271.25 Da, within the typical fragment range of <300 Da) and moderate lipophilicity (logP 2.276) of the target compound align with established fragment library design principles, making it compatible with both ¹⁹F-NMR primary screens and subsequent ligand-observed ¹H-NMR competition experiments [1].

Fragment-based drug discovery 19F NMR Ligand-observed screening

Topological Polar Surface Area and Hydrogen-Bond Profile Differentiate the 2-Fluoro Compound from Multi-Methoxy Analogs

The target compound possesses a topological polar surface area (tPSA) of 65 Ų, 1 hydrogen-bond donor, and 3 hydrogen-bond acceptors (ZINC-calculated) [1]. In contrast, the 3,4-dimethoxy analog, 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (MW 313.31 g/mol, C₁₆H₁₅N₃O₄), carries two additional methoxy oxygen atoms, increasing tPSA by an estimated 30–40 Ų and adding 2 more hydrogen-bond acceptors . This elevated polarity can reduce passive membrane permeability, as tPSA values above 90 Ų are associated with lower oral absorption, and high HBA counts can impair blood-brain barrier penetration [2]. The target compound's more compact polar surface makes it preferable for cell-based phenotypic screening where membrane penetration is required.

Polar surface area Oral bioavailability Permeability

High-Value Procurement and Application Scenarios for 2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) with 19F NMR Primary Screening

The single fluorine atom and fragment-compliant physicochemical profile (MW 271.25 Da, logP 2.276, tPSA 65 Ų, HBD 1, HBA 3) position this compound as a ready-to-screen fragment for ¹⁹F NMR-based binding detection [1]. Unlike the 2-chloro and 2-methoxy analogs which lack fluorine and require alternative biophysical readouts, the target compound enables direct, sensitive, and quantitative detection of protein-ligand interactions through fluorine chemical shift perturbation or relaxation-filtered experiments [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Metabolic Stability

For programs progressing hits toward in vivo pharmacokinetic studies, the 2-fluoro substituent's C–F bond strength (≈485 kJ/mol vs. ≈340 kJ/mol for C–Cl) predicts superior resistance to oxidative metabolism compared to the 2-chloro analog [3]. This makes the 2-fluoro compound the preferred starting scaffold when CYP-mediated clearance is a known liability for the target class, particularly if the 2-chloro analog has demonstrated rapid in vitro microsomal turnover in internal profiling data [3].

Cell-Based Phenotypic Screening Requiring Membrane Permeability

With a tPSA of 65 Ų and only 3 hydrogen-bond acceptors, the target compound is predicted to possess adequate passive membrane permeability for intracellular target engagement, unlike the 3,4-dimethoxy analog (estimated tPSA ≈95–105 Ų, HBA = 5) which may exhibit poor cell penetration . This advantage is critical for cell-based phenotypic screening campaigns where compound exposure to cytosolic targets must be achieved without formulation aids .

Synthetic Chemistry: Building Block for Diversified Oxazolo[5,4-b]pyridine-Benzamide Libraries

The 6-methyl substitution on the oxazolo[5,4-b]pyridine core and the 2-fluorobenzamide moiety provide orthogonal synthetic handles for further diversification. The 6-methyl group can serve as a site for late-stage C–H functionalization, while the 2-fluoro substituent on the benzamide phenyl ring can be exploited for nucleophilic aromatic substitution (SNAr) under appropriate conditions [2]. This dual derivatization potential distinguishes the target compound from the des-methyl analog (which lacks the 6-methyl handle) and the 2-chloro analog (which has different SNAr reactivity).

Quote Request

Request a Quote for 2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.